

# Zafirlukast-d7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Zafirlukast-d7 |           |
| Cat. No.:            | B1141256       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

CAS Number for **Zafirlukast-d7**: 1217174-18-9[1][2][3][4]

This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its deuterated analog, **Zafirlukast-d7**. **Zafirlukast-d7** is a deuterium-labeled version of Zafirlukast, which is primarily utilized as an internal standard for analytical and pharmacokinetic research.

[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling precise quantification in biological samples.[3]

### **Core Compound: Zafirlukast**

Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes (LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including bronchoconstriction, airway edema, and inflammation.[6][9]

### **Physicochemical Properties**

Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[5]



## **Quantitative Data Summary**

The following table summarizes key quantitative data for Zafirlukast, derived from pharmacokinetic studies and clinical trials.

| Parameter                        | Value                     | Notes                                                       |
|----------------------------------|---------------------------|-------------------------------------------------------------|
| Molecular Formula                | C31H33N3O6S               | Zafirlukast                                                 |
| Molecular Weight                 | 575.68 g/mol              | Zafirlukast                                                 |
| Molecular Formula (d7)           | C31H26D7N3O6S             | Zafirlukast-d7[2]                                           |
| Molecular Weight (d7)            | 582.72 g/mol              | Zafirlukast-d7[2][4]                                        |
| Peak Plasma Concentration (Tmax) | ~3 hours                  | Following oral administration[5]                            |
| Plasma Protein Binding           | >99%                      | Primarily to albumin[5][7]                                  |
| Elimination Half-Life            | 8 to 16 hours             | Average of 10 hours[7]                                      |
| Bioavailability                  | Reduced by ~40% with food | Should be taken 1 hour before or 2 hours after meals[7][10] |
| Metabolism                       | Hepatic                   | Primarily via the CYP2C9 enzyme[5][7]                       |
| Oral Clearance                   | ~20 L/h                   |                                                             |

### Signaling Pathway: Zafirlukast Mechanism of Action

Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade of cysteinyl leukotrienes. The following diagram illustrates this mechanism.





Click to download full resolution via product page

Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.

# **Experimental Protocols Synthesis of Zafirlukast**

The total synthesis of Zafirlukast has been described in the literature. A representative multistep synthesis can be summarized as follows:

 One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCl2(PPh3)2, Cul, and Et3N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key intermediate compound.[11][12]



- Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance using Na2S2O8 in DMSO, to trigger a cyclization process, forming the indole scaffold.[12]
- Subsequent Transformations: The resulting compound undergoes a series of further reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen atmosphere) to yield a 5-amino indole derivative.[11][12]
- Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield Zafirlukast.[11][12]

Note: This is a simplified summary. For detailed experimental procedures, including reagent quantities and reaction conditions, refer to the cited literature.[11][12]

### In Vitro Assay of Leukotriene Receptor Antagonism

- Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in airway smooth muscle.
- Methodology:
  - Conducting airway smooth muscle tissues are obtained from laboratory animals (e.g., guinea pigs) or human donors.
  - The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
  - Changes in muscle tension (contraction) are measured isometrically using forcedisplacement transducers.
  - A cumulative concentration-response curve is established for a cysteinyl leukotriene agonist (e.g., LTD4) to determine its contractile activity.
  - The tissues are then incubated with Zafirlukast at various concentrations for a defined period.
  - The concentration-response to the agonist is re-determined in the presence of Zafirlukast.



 A rightward shift in the concentration-response curve for the agonist in the presence of Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be used to calculate the potency of Zafirlukast.

### **Clinical Trial Protocol for Allergen Challenge**

- Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced bronchoconstriction.
- · Methodology:
  - A double-blind, placebo-controlled, crossover study design is typically employed in patients with a history of atopic asthma.[14]
  - Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]
  - After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge.
     The allergen used is one to which the patient has a known sensitivity (e.g., cat dander).
     [15]
  - Pulmonary function, typically measured as the forced expiratory volume in one second (FEV1), is monitored before and at regular intervals after the challenge.
  - The primary endpoint is often the degree of bronchoconstriction, which can be assessed by the percentage fall in FEV1 or the provocative dose of allergen required to cause a specific fall in FEV1 (e.g., PD20).[15]
  - Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]

# Experimental Workflow: Quantification of Zafirlukast using Zafirlukast-d7

The use of **Zafirlukast-d7** as an internal standard is crucial for accurate bioanalysis. The following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.





Click to download full resolution via product page

Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zafirlukast-d7 CAS#: 1217174-18-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]

#### Foundational & Exploratory





- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. Zafirlukast Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zafirlukast StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 9. Summary of clinical trials with zafirlukast PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene Receptor Antagonists StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nyallergy.com [nyallergy.com]
- 14. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [Zafirlukast-d7: A Comprehensive Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1141256#what-is-the-cas-number-for-zafirlukast-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com